molecular formula C11H20N2O2 B12569182 3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- CAS No. 194427-54-8

3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-

Cat. No.: B12569182
CAS No.: 194427-54-8
M. Wt: 212.29 g/mol
InChI Key: FWLKDCLKUSKIFJ-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group. This compound is part of the diazabicyclo family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives typically involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and amino acid ester hydrochlorides. For instance, the reaction with ®-alanine, ®-valine, ®-leucine, and ®-phenylalanine ester hydrochlorides results in nonracemic 1,5-bis(ethoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives . The yields of these reactions range from 37% to 85%, depending on the specific amino acid used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives.

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield the corresponding alcohol, while substitution reactions could introduce various functional groups at the nitrogen atoms.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,7-Diazabicyclo[331]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities

Properties

CAS No.

194427-54-8

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(methoxymethyl)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C11H20N2O2/c1-12-4-9-5-13(2)7-11(6-12,8-15-3)10(9)14/h9H,4-8H2,1-3H3

InChI Key

FWLKDCLKUSKIFJ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CN(CC(C1)(C2=O)COC)C

Origin of Product

United States

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